Binding Affinity and Functional Potency: Ilacirnon vs. PF-4136309 and RS504393
Ilacirnon exhibits a high binding affinity for human CCR2 with a Kd of 2.3 nM in human monocytes and an IC50 of 3 nM for inhibiting CCL2-induced chemotaxis in THP-1 cells [1]. In direct comparison, its functional potency is similar to PF-4136309 (IC50 of 5.2 nM for binding, 3.9 nM for chemotaxis) , and it is >19-fold more potent than the commonly used research tool compound RS504393 (IC50 of 98 nM) . This higher potency can translate to lower required concentrations in experimental systems, reducing the risk of off-target effects.
| Evidence Dimension | Human CCR2 Binding Affinity (Kd/IC50) |
|---|---|
| Target Compound Data | Ilacirnon: Kd = 2.3 nM (monocytes); IC50 = 3 nM (THP-1 chemotaxis) |
| Comparator Or Baseline | PF-4136309: IC50 = 5.2 nM (binding); RS504393: IC50 = 98 nM (binding) |
| Quantified Difference | Ilacirnon shows 19-33x greater potency than RS504393, and is comparable to PF-4136309 |
| Conditions | Radioligand binding (Ilacirnon, RS504393) and functional chemotaxis assays in human cells |
Why This Matters
Higher potency allows for lower effective concentrations in vitro and in vivo, potentially minimizing off-target pharmacology and reducing compound costs per experiment.
- [1] MedChemExpress. CCX140 (CCX140-B) product page. IC50 & Target data. View Source
